molecular formula C14H19Cl2N3O2 B8306620 4-(3,5-Dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

4-(3,5-Dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8306620
M. Wt: 332.2 g/mol
InChI Key: CQYFEMHRRBCDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H19Cl2N3O2 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3

InChI Key

CQYFEMHRRBCDBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,3,5-trichloropyridine (25 g) were added 1-BOC-piperazine (28.13 g), potassium carbonate (37.86 g), N,N-dimethylformamide (25 mL) and toluene (50 mL), and the mixture was stirred at 100° C. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (39.13 g). To 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (6.35 g) were added palladium (II) acetate (0.46 g), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.71 g), potassium fluoride (9.556 g), methylboronic acid (5 g) and tetrahydrofuran (202 mL), and the mixture was refluxed under a nitrogen stream for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g). To 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g) were added 4N hydrogen chloride/ethyl acetate (18.2 mL) and chloroform (45.5 mL), and the mixture was stirred at room temperature. After completion of the reaction, to the reaction mixture were added water and potassium carbonate, and the mixture was extracted with ethyl acetate. The solvent was evaporated to give the title compound (3.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.13 g
Type
reactant
Reaction Step One
Quantity
37.86 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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